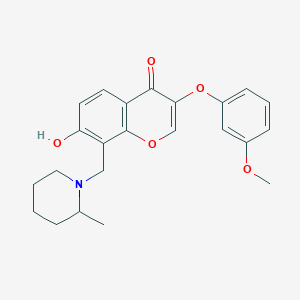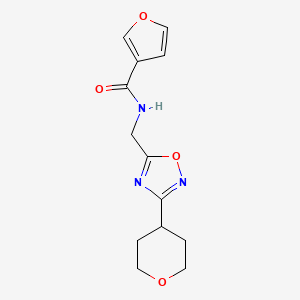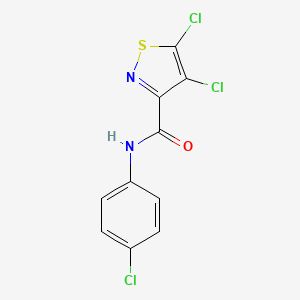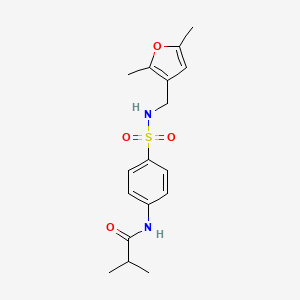![molecular formula C13H20N2O3S B2380938 N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide CAS No. 866150-14-3](/img/structure/B2380938.png)
N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis analysis of “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” is not explicitly mentioned in the sources retrieved .Molecular Structure Analysis
The molecular structure of “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” is not explicitly detailed in the sources retrieved .Chemical Reactions Analysis
The specific chemical reactions involving “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” are not detailed in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” are not explicitly detailed in the sources retrieved .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis Techniques: The title compound has been synthesized using Sonogashira cross-coupling, a technique useful in creating complex molecules (Durgadas, Mukkanti, & Pal, 2012). Another approach involves the conversion of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide into their 1,1-dilithio salts, showcasing the reactivity of these compounds (Bongini, Savoia, & Umani-Ronchi, 1976).
- Structural Analysis: A detailed structural study using X-ray powder diffraction has been conducted on nimesulidetriazole derivatives, which include a compound structurally similar to N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide. This research provides insights into the molecular geometry and intermolecular interactions (Dey et al., 2015).
Chemical Properties and Reactivity
- Electrophilic Properties: The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene indicates the high reactivity of N-sulfonyl-substituted polyhalogenated aldehyde imines, a category that includes derivatives of methanesulfonamide (Aizina, Levkovskaya, & Rozentsveig, 2012).
- Proton Donating Ability: The study on trifluoro-N-(2-phenylacetyl)methanesulfonamide reveals insights into the proton-donating ability of similar compounds, which is critical in understanding their chemical behavior (Oznobikhina et al., 2009).
Applications in Organic Synthesis
- Stereoselective Microbial Reduction: The microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide showcases the potential of methanesulfonamide derivatives in organic synthesis, particularly in creating chiral intermediates for pharmaceuticals (Patel, Banerjee, Mcnamee, & Szarka, 1993).
- N-Acylation Reagents Development: Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides illustrates their use as N-acylation reagents in organic synthesis, demonstrating the versatility of methanesulfonamide derivatives (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10-8-15(9-11(2)18-10)13-6-4-12(5-7-13)14-19(3,16)17/h4-7,10-11,14H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHYSNNEQFBYFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380859.png)


![3-[3-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B2380864.png)
![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride](/img/structure/B2380865.png)

![5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2380867.png)


![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine](/img/structure/B2380870.png)

